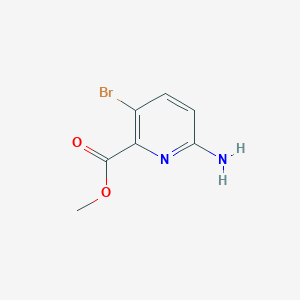

Methyl 6-amino-3-bromopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKTIBOUBUOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443118 | |

| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-83-0 | |

| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 6 Amino 3 Bromopicolinate and Its Regioisomers

Direct Bromination Approaches for Picolinate (B1231196) Esters

Direct bromination of an existing picolinate ester, such as methyl 6-aminopicolinate, is a common and straightforward approach to introduce a bromine atom onto the pyridine (B92270) ring. This method relies on the principles of electrophilic aromatic substitution, where the electron-rich nature of the aminopyridine ring facilitates the reaction with an electrophilic bromine source.

Electrophilic Aromatic Substitution Strategies with N-Bromosuccinimide (NBS)

Electrophilic aromatic substitution is a fundamental mechanism for functionalizing aromatic rings like pyridine. While pyridine itself is electron-deficient and reacts slowly, the presence of a strong electron-donating group, such as an amino group (-NH2), activates the ring, making it more susceptible to electrophilic attack. The amino group preferentially directs incoming electrophiles to the ortho and para positions relative to itself. In the case of methyl 6-aminopicolinate, this activation facilitates the introduction of a bromine atom.

N-Bromosuccinimide (NBS) is a widely used reagent for such transformations. It serves as a source of electrophilic bromine (Br+), particularly when activated by an acid catalyst. The reaction mechanism involves the attack of the π-electrons of the pyridine ring on the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Optimization of Reaction Conditions for Selective Bromination

The regioselectivity and yield of the bromination reaction are highly dependent on the reaction conditions. A documented synthesis of methyl 6-amino-3-bromopicolinate involves the direct bromination of methyl 6-aminopicolinate using molecular bromine (Br2) in chloroform at room temperature. chemicalbook.com In this procedure, a solution of bromine in chloroform is added slowly to a solution of the starting material. chemicalbook.com The reaction is stirred for an extended period, typically around 40 hours, to ensure completion. chemicalbook.com

The choice of solvent, temperature, and the nature of the brominating agent are critical parameters that must be optimized. For instance, using a less polar solvent can influence the reactivity of the brominating agent. Temperature control is also crucial, as higher temperatures can lead to increased formation of byproducts.

Minimization of Multi-Brominated Byproducts

A significant challenge in the direct bromination of activated pyridine rings is the potential for over-bromination, leading to the formation of di- or multi-brominated products. The strong activating effect of the amino group can make the mono-brominated product susceptible to further electrophilic attack.

One of the primary strategies to minimize the formation of these byproducts is to carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of the picolinate ester to the brominating agent is a common approach. chemicalbook.com

Another key aspect is the purification of the final product. In the synthesis using bromine in chloroform, both the desired this compound and its regioisomer, methyl 6-amino-5-bromopicolinate, are formed. chemicalbook.com These isomers must be separated from each other and from any unreacted starting material or multi-brominated byproducts. This is typically achieved through silica gel column chromatography. chemicalbook.com The table below summarizes the yields obtained for the two main products in a representative synthesis. chemicalbook.com

| Compound | Yield |

| This compound | 19% |

| Methyl 6-amino-5-bromopicolinate | 22% |

This interactive table is based on data from a synthesis involving the direct bromination of methyl 6-aminopicolinate. chemicalbook.com

Multi-Step Synthesis via Functionalized Pyridine Intermediates

An alternative to direct bromination is a multi-step approach that builds the desired molecule from a simpler, functionalized pyridine precursor. This strategy often provides greater control over regioselectivity, avoiding the formation of isomeric mixtures that can be difficult to separate.

Routes from Hydroxypyridine Precursors

Hydroxypyridines are versatile starting materials in pyridine chemistry. A common strategy involves converting the hydroxyl group into a halide, which can then be displaced or used to direct subsequent reactions. For example, a hydroxypicolinic acid could be a potential starting point. The hydroxyl group can be converted to a bromide using reagents like phosphorus oxybromide (POBr3) at elevated temperatures. acs.orgnih.gov This transformation is a key step in creating a brominated pyridine core that can be further functionalized.

Sequential Functional Group Transformations for Amino and Carboxyl Substitutions

Multi-step syntheses rely on the careful and sequential manipulation of functional groups to build the target molecule. This allows for precise control over the placement of each substituent. A hypothetical multi-step synthesis of this compound could involve the following transformations:

Introduction of the Carboxyl Group: This could begin with a pyridine derivative already containing a methyl group at the 2-position, which is then oxidized to a carboxylic acid. This acid can later be esterified to form the methyl picolinate.

Introduction of the Amino Group: An amino group can be introduced onto the pyridine ring through nitration (using a mixture of nitric and sulfuric acid), followed by reduction of the nitro group (e.g., using tin chloride or catalytic hydrogenation). The timing of this step is crucial, as the directing effects of the existing substituents will determine the position of nitration.

Bromination: The bromination step can be performed at various stages of the synthesis. Performing it on an intermediate that is less activated than 6-aminopicolinate might offer better control and prevent the formation of multiple isomers.

Esterification: If the synthesis starts with a picolinic acid, the final step would be the esterification of the carboxylic acid group to form the methyl ester, typically by reacting it with methanol (B129727) in the presence of an acid catalyst. nih.gov

A patented method for synthesizing a related compound, 2-amino-3-methyl-5-bromopyridine, illustrates this sequential approach. It involves first protecting the amino group of 2-amino-3-methylpyridine as an amide, followed by bromination, and then deprotection. google.com This highlights the use of protecting groups to control reactivity and achieve the desired regioselectivity. Such strategies are fundamental to constructing highly substituted pyridines like this compound.

Advanced Synthetic Techniques and Scale-Up Considerations

The synthesis of functionalized bromopicolinate esters often requires sophisticated methods to ensure safety, efficiency, and scalability. Modern techniques are increasingly employed to overcome the limitations of traditional batch processing.

Flow Chemistry Applications in Bromopicolinate Ester Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over conventional batch synthesis, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. researchgate.net In a flow system, reagents are pumped through a network of tubes or microreactors where they mix and react. okayama-u.ac.jp This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, selectivity, and safety. okayama-u.ac.jpresearchgate.net

The small volume of the reactor channels allows for excellent heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions that can be difficult to manage on a large scale in batch reactors. researchgate.net For the synthesis of bromopicolinate esters, flow chemistry can be particularly advantageous. For instance, bromination reactions, which can be hazardous, are more safely handled in continuous flow systems. researchgate.net A notable application is the continuous photobromination of 5-methylpyrimidine, a precursor for Rosuvastatin, which proved difficult to scale in batch mode due to over-bromination and long reaction times but was successful in a flow setup. researchgate.net

Table 1: Advantages of Flow Chemistry in Synthesis

| Feature | Benefit in Bromopicolinate Ester Synthesis | Source |

|---|---|---|

| Precise Control | Improved yield and selectivity; minimization of byproducts. | okayama-u.ac.jpresearchgate.net |

| Enhanced Safety | Safe handling of hazardous reagents (e.g., bromine) and exothermic reactions. | researchgate.net |

| Scalability | Straightforward scale-up by extending operational time. | researchgate.net |

| Automation | Potential for multi-step, automated synthesis without intermediate isolation. | mdpi.com |

| Handling Unstable Intermediates | In-situ generation and consumption of reactive species minimizes degradation and side reactions. | okayama-u.ac.jp |

Custom Synthesis Approaches for Derivatization

The bromine atom on the picolinate ring serves as a versatile chemical handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions. These derivatization strategies are crucial for creating analogues and exploring structure-activity relationships.

One of the most common methods for derivatizing aryl bromides is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves coupling the brominated pyridine ester with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, for example, by coupling the brominated intermediate with a phenylboronic acid to introduce a phenyl group. mdpi.com

Another powerful technique is the Heck reaction, which couples the aryl bromide with an alkene to form a substituted alkene. mdpi.com Additionally, nucleophilic substitution reactions can be employed to replace the bromine atom. For instance, various pyridine derivatives can be used as nucleophiles to displace the bromine, leading to the formation of new cationic amphiphilic compounds. mdpi.com Other derivatization approaches include amination reactions, where an amine is coupled with the aryl bromide, often under palladium catalysis, to install a new nitrogen-containing substituent. nih.gov These custom synthesis approaches allow for the systematic modification of the this compound scaffold to produce a diverse library of compounds.

Purification and Isolation Methodologies for High-Purity Material

Achieving high purity is paramount for the application of specialized chemical compounds. A combination of recrystallization and chromatographic techniques is typically employed to isolate the target molecule from reaction impurities, starting materials, and byproducts.

Recrystallization Techniques for Brominated Pyridine Esters

Recrystallization is a fundamental and effective technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures. mt.comyoutube.com

The general procedure for recrystallization involves several key steps:

Solvent Selection : The choice of solvent is critical for successful purification. ucalgary.ca This is often determined through small-scale trials with various solvents of differing polarities. youtube.com

Dissolution : The impure solid is dissolved in the minimum amount of the hot (near-boiling) solvent to create a saturated solution. ucalgary.cayoutube.com Using the minimal volume is crucial to maximize the yield of the recovered crystals. youtube.com

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered to remove them before cooling. youtube.com Activated charcoal can also be added to the solution to adsorb colored, high-molecular-weight impurities, which are then removed by filtration. ucalgary.ca

Cooling and Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. youtube.com As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. libretexts.org Slow cooling generally promotes the growth of larger, purer crystals. The process can be completed by placing the solution in an ice bath to maximize precipitation. youtube.com

Crystal Isolation : The purified crystals are collected by vacuum filtration, separating them from the solvent (mother liquor) which retains the soluble impurities. libretexts.org

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. libretexts.orgyoutube.com

In cases where crystallization is slow to initiate, techniques such as scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound can be used to induce crystal formation. youtube.comyoutube.com

Chromatographic Purification Methods (HPLC, Preparative LC, UPLC)

Chromatography is an indispensable tool for the purification and analysis of chemical compounds, including brominated pyridine esters. helixchrom.comhelixchrom.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of a compound and quantify impurities. iosrjournals.org It utilizes high pressure to pass the sample mixture through a column packed with a stationary phase. The separation is highly efficient, providing excellent resolution of individual components. For pyridine derivatives, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. emerypharma.com

Preparative Liquid Chromatography (Prep-LC) operates on the same principles as analytical HPLC but is designed for purification on a larger scale, from milligrams to grams. emerypharma.comagilent.com The goal of Prep-LC is to isolate a specific compound from a mixture rather than just quantify it. agilent.com To increase throughput, the column is often intentionally overloaded with the sample, which requires careful method development to ensure the target compound can be separated from its impurities with sufficient resolution. agilent.com The process typically begins with developing an effective separation on an analytical scale, which is then optimized and scaled up to a preparative column packed with the same stationary phase. agilent.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. While primarily an analytical tool, the principles of UPLC can inform the development of highly efficient preparative methods.

Table 2: Comparison of Chromatographic Methods

| Technique | Primary Use | Scale | Key Features |

|---|---|---|---|

| HPLC | Purity analysis, quantification of impurities | Analytical (µg to mg) | High resolution and sensitivity for purity assessment. iosrjournals.org |

| Preparative LC | Isolation and purification of compounds | Preparative (mg to g) | Larger columns designed for sample loading and collection of pure fractions. emerypharma.comagilent.com |

| UPLC | High-throughput purity analysis | Analytical (µg to ng) | Uses sub-2 µm particles for faster run times and higher resolution than HPLC. |

Chemical Reactivity and Mechanistic Studies of Methyl 6 Amino 3 Bromopicolinate

Electrophilic and Nucleophilic Substitution Pathways

The pyridine (B92270) ring of Methyl 6-amino-3-bromopicolinate is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. However, the activating effect of the amino group at the 6-position can facilitate electrophilic attack at specific positions. Conversely, the bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic substitution, a common reaction pathway for this class of compounds. wikipedia.org

The reactivity of the pyridine ring is a balance between the electron-donating amino group and the electron-withdrawing nature of the ring nitrogen and the methyl ester. This electronic landscape dictates the regioselectivity of substitution reactions.

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for forming aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are applicable. The reaction would involve the coupling of this compound with various arylboronic acids to introduce a range of aryl substituents at the 3-position of the pyridine ring. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate, in a suitable solvent system such as a mixture of toluene (B28343) and water or dioxane and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Data not available |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | Data not available |

| This table represents plausible conditions based on general knowledge of Suzuki-Miyaura couplings and is for illustrative purposes as specific data for this substrate is not available. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of substituted anilines and related compounds. In the context of this compound, this reaction would allow for the introduction of a variety of primary or secondary amines at the 3-position, leading to the formation of 3,6-diaminopicolinate derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand (often a bulky, electron-rich one), and a strong base such as sodium tert-butoxide. wikipedia.org

Table 2: Potential Substrates for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Methyl 6-amino-3-(morpholin-4-yl)picolinate |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Methyl 6-amino-3-(phenylamino)picolinate |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 90 | Methyl 6-amino-3-(benzylamino)picolinate |

| This table illustrates potential reaction partners and products. Specific experimental data is not readily available. |

Sonogashira Coupling and Other Palladium-Catalyzed Transformations

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction would enable the introduction of various alkynyl groups at the 3-position of this compound, providing access to a range of acetylenic pyridine derivatives. A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides relevant insights, suggesting that similar conditions could be applied to this compound. scirp.org Optimized conditions from this study included Pd(CF₃COO)₂, PPh₃ as a ligand, CuI as a co-catalyst, and Et₃N as a base in DMF at 100°C, affording yields between 72% and 96%. scirp.org

Other palladium-catalyzed transformations, such as Heck coupling (reaction with alkenes) and cyanation (reaction with a cyanide source), are also plausible at the bromine center, further expanding the synthetic utility of this versatile building block.

Table 3: Exemplary Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 78 |

| Data from a study on related 2-amino-3-bromopyridines, illustrating potential conditions and outcomes for this compound. scirp.org |

Transformations Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group at the 6-position of this compound is a nucleophilic center and can readily undergo various transformations, most notably acylation and alkylation.

Acylation of the amino group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. libretexts.org This reaction converts the amino group into an amide, which can be useful for protecting the amino group or for introducing further functionality. For instance, reaction with acetyl chloride would yield Methyl 3-bromo-6-(acetylamino)picolinate.

Alkylation of the amino group can be more challenging to control, as over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. masterorganicchemistry.com Careful selection of the alkylating agent and reaction conditions is necessary to achieve mono-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for preparing mono-alkylated amines.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the 2-position is susceptible to both hydrolysis and transesterification.

Ester hydrolysis involves the cleavage of the ester bond to form the corresponding carboxylic acid, 6-amino-3-bromopicolinic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695), is a common method. rsc.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst to form the corresponding ethyl, isopropyl, or other alkyl ester. This reaction is often driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Chemo- and Regioselectivity in Complex Chemical Transformations

The chemical behavior of this compound is characterized by the presence of three distinct functional groups attached to the pyridine core: an amino group at the 6-position, a bromo substituent at the 3-position, and a methyl ester at the 2-position. This arrangement of electron-donating (amino) and electron-withdrawing (methyl ester) groups, along with a reactive halogen, imparts a rich and tunable reactivity to the molecule. The chemo- and regioselectivity of its reactions are of paramount importance in its application as a building block in the synthesis of more complex molecules.

The unique positioning of these functional groups can influence the molecule's biological activity and chemical reactivity in comparison to other substituted pyridines. smolecule.com In principle, the bromine atom is susceptible to nucleophilic substitution, while the amino group can undergo reactions such as acylation or alkylation. smolecule.com The selective transformation of one functional group in the presence of others is a key consideration in synthetic design.

Research, primarily documented in patent literature, has demonstrated the selective reactivity of the bromo group in palladium-catalyzed cross-coupling reactions. This suggests a high degree of chemoselectivity, where the carbon-bromine bond is preferentially activated over the carbon-nitrogen bond of the amino group or potential C-H activation sites on the pyridine ring under specific catalytic conditions.

For instance, in Suzuki-type cross-coupling reactions, this compound has been successfully coupled with boronic acid derivatives. These reactions selectively form a new carbon-carbon bond at the 3-position of the pyridine ring, leaving the amino and methyl ester groups intact. Similarly, Stille couplings have been employed to introduce new substituents at the bromo-position, further highlighting the preferential reactivity of the C-Br bond in palladium-catalyzed cycles.

The observed regioselectivity in these cross-coupling reactions is dictated by the initial position of the bromo substituent. The reaction consistently occurs at the C-3 position, where the halogen is located, without evidence of isomerization or reaction at other positions on the pyridine ring under the reported conditions.

While the reactivity of the bromo group is well-documented in the context of cross-coupling, detailed comparative studies on the chemoselectivity under a broader range of conditions, including reactions targeting the amino group, are not extensively available in peer-reviewed literature. The selective functionalization of the amino group in the presence of the bromo substituent would likely require different reaction conditions, potentially involving protection of the more reactive bromo functionality or the use of specific reagents that show high selectivity for amines.

The following table summarizes representative examples of the chemoselective and regioselective cross-coupling reactions of this compound, showcasing the preferential reactivity at the C-3 position.

Table 1: Chemoselective and Regioselective Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst | Base/Additive | Solvent | Product | Reaction Type |

| 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-dioxane | Methyl 6-amino-3-(2,4,6-trimethylphenyl)picolinate | Suzuki Coupling |

| Tetramethylstannane | Pd(PPh₃)₄ | LiCl | DMF | Methyl 6-amino-3-methylpicolinate | Stille Coupling |

Design and Synthesis of Novel Derivatives of Methyl 6 Amino 3 Bromopicolinate

Structural Modification at the Pyridine (B92270) Ring

The pyridine ring of methyl 6-amino-3-bromopicolinate can be modified through various substitution reactions, allowing for the introduction of new functional groups that can significantly alter the molecule's properties.

Introduction of Additional Halogens (e.g., Dibrominated Picolinates)

Further halogenation of the this compound ring can be achieved through electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgyoutube.com The reaction proceeds via a two-step mechanism involving the initial attack by the electrophile to form a positively charged carbocation intermediate, known as an arenium ion, followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the substitution is dictated by the electronic effects of the substituents already present on the ring. The amino (-NH2) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the bromine (-Br) atom is a deactivating group but is also an ortho-, para-director. In this compound, the positions ortho and para to the activating amino group are positions 5 and 3, respectively. Position 3 is already occupied by bromine. Therefore, electrophilic attack is most likely to occur at the C5 position. For instance, bromination using bromine (Br₂) in the presence of a suitable Lewis acid catalyst would be expected to yield methyl 6-amino-3,5-dibromopicolinate.

Alkylation and Arylation Strategies

The bromine atom at the C3 position serves as a good leaving group, enabling its replacement through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The pyridine ring's electron-withdrawing nature facilitates this type of reaction. wikipedia.org This allows for the introduction of various alkyl or aryl groups through displacement of the bromide by nucleophiles like alkoxides, thiolates, or amines.

Suzuki-Miyaura Coupling: A highly effective method for arylation is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples the aryl halide (this compound) with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a base. libretexts.orgresearchgate.net The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org This methodology allows for the formation of a carbon-carbon bond at the C3 position, introducing a wide variety of aryl or heteroaryl substituents. A similar strategy has been successfully employed in the synthesis of C(8)-substituted purines from halopurines. researchgate.net

Functionalization of the Amino Group

The primary amino group at the C6 position is a key site for derivatization, readily undergoing reactions such as acylation and condensation to form a diverse range of functional groups. smolecule.com

Amide and Urea (B33335) Derivative Synthesis

The nucleophilic amino group can be acylated to form amides or reacted with isocyanates to produce ureas. These transformations are fundamental in medicinal chemistry for building more complex molecular architectures.

Amide Synthesis: Amides are typically synthesized by reacting the amino group with acylating agents like acyl chlorides or anhydrides. In a study on a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, a series of amide derivatives were synthesized by coupling the scaffold with various acid chlorides in dichloromethane (B109758) (DCM). nih.gov This general approach is directly applicable to this compound.

Urea Synthesis: Urea derivatives can be prepared by reacting the amino group with an appropriate isocyanate (R-N=C=O). mdpi.com The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This method was used to prepare aromatic ureas from an amino-dodecaborate anion by reacting it with aromatic isocyanates under basic conditions. mdpi.com Similarly, a range of urea and thiourea (B124793) derivatives of a chloropicolinate scaffold were synthesized by reacting it with different isocyanates and isothiocyanates. nih.gov

Table 1: Examples of Amide and Urea Derivatives Synthesized from an Analogous Aminopicolinate Scaffold nih.gov

| Reagent | Derivative Type |

| Adamantane-1-carbonyl chloride | Amide |

| 2-(4-chlorophenyl)acetyl chloride | Amide |

| Phenyl isocyanate | Urea |

| Phenyl isothiocyanate | Thiourea |

| 4-Chlorophenyl isocyanate | Urea |

| Cyclohexyl isocyanate | Urea |

This interactive table showcases reagent types used to functionalize the amino group on a picolinate (B1231196) structure, leading to corresponding amide or urea derivatives.

Schiff Base Formation and Related Condensation Reactions

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ekb.egwjpsonline.com

The synthesis is typically carried out by refluxing a mixture of the amine and the carbonyl compound in a solvent like ethanol (B145695) or methanol (B129727). ekb.eg In some cases, an acid catalyst is added to protonate the carbonyl group, making it more electrophilic and facilitating the initial attack by the amine. researchgate.net The formation of Schiff bases is a versatile method for introducing a wide range of alkyl and aryl substituents, depending on the aldehyde or ketone used in the reaction. These derivatives are valuable intermediates in organic synthesis and have been studied for various applications. wjpsonline.comscience.gov

Ester Group Transformations

The methyl ester group (-COOCH₃) on the picolinate ring is another site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-promoted hydrolysis, also known as saponification, is often preferred as it is effectively irreversible. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt and methanol.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with a different alcohol (e.g., ethanol or propanol) would yield the corresponding ethyl or propyl ester. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol reactant as the solvent can drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com This method is widely used in the synthesis of polyesters and has been applied to prepare picolinyl esters from methyl esters for analytical purposes. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. youtube.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding primary alcohol, 6-(hydroxymethyl)-3-bromo-pyridin-2-ylamine. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and does not typically reduce esters under standard conditions. youtube.com However, its reactivity can be enhanced, or it can be used under specific conditions, such as with activated esters or in certain solvent systems, to achieve reduction. nih.govuoa.gr

Conversion to Carboxylic Acids and Amides

The transformation of this compound into its corresponding carboxylic acid and a variety of amide derivatives opens up a significant avenue for creating new molecules with potentially enhanced biological activities or material properties. These modifications of the carboxyl group allow for the introduction of diverse functional groups and the formation of key intermolecular interactions.

The hydrolysis of the methyl ester of this compound to its parent carboxylic acid, 6-amino-3-bromopicolinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with a base such as sodium hydroxide in a solvent mixture like methanol and water. The resulting carboxylate salt is then neutralized with an acid to yield the desired carboxylic acid. While specific yields for this exact substrate are not extensively reported in publicly available literature, analogous hydrolyses of picolinate esters proceed with high efficiency.

The synthesis of amides from this compound can be approached in two primary ways: direct aminolysis of the methyl ester or coupling of the corresponding carboxylic acid with an amine. Direct aminolysis involves heating the methyl ester with a desired amine, often at elevated temperatures. However, a more common and generally more efficient method involves the initial hydrolysis to the carboxylic acid, followed by an amide coupling reaction. This two-step process allows for the use of a wide range of amines, including primary and secondary amines, leading to a diverse library of N-substituted 6-amino-3-bromopicolinamides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate this transformation. For instance, the reaction of 6-amino-3-bromopicolinic acid with a primary amine in the presence of a coupling agent would yield the corresponding secondary amide.

A series of novel chloropicolinate amides and urea derivatives have been synthesized, demonstrating the utility of the picolinate scaffold in generating biologically active compounds. nih.gov In a related context, the synthesis of N-aryl 6-aminoquinoxaline (B194958) amides has been explored for their potential as PFKFB3 inhibitors. Although not directly involving this compound, these studies provide valuable insights into the reaction conditions and characterization of similar amide derivatives.

Exploration of Alternative Ester Derivatives

Beyond the parent methyl ester, the synthesis of alternative ester derivatives of 6-amino-3-bromopicolinic acid allows for the fine-tuning of physicochemical properties such as solubility, stability, and bioavailability. The most common method for preparing alternative esters is through transesterification of the methyl ester.

This process typically involves reacting this compound with a different alcohol (e.g., ethanol, propanol, butanol) in the presence of an acid or base catalyst. For example, heating the methyl ester in an excess of ethanol with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 6-amino-3-bromopicolinate. The equilibrium of the reaction can be driven towards the product by using the desired alcohol as the solvent. The existence of Ethyl 6-amino-3-bromopicolinate is documented in chemical supplier catalogs, indicating its successful synthesis.

The synthesis of a variety of alkyl esters of amino acids is a well-established field, and the methodologies can be readily applied to 6-amino-3-bromopicolinic acid. For instance, reaction of the carboxylic acid with different alcohols under Fischer esterification conditions (acid catalyst and heat) would yield the corresponding esters.

Synthesis of Polymeric and Supramolecular Architectures Incorporating Bromopicolinate Moieties

The unique structural features of this compound, namely the presence of a bromine atom and an amino group on a pyridine ring, make it an attractive building block for the construction of advanced polymeric and supramolecular architectures. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. The amino and carboxylate functionalities, on the other hand, provide sites for polymerization and the formation of strong hydrogen bonds.

While specific examples of polymers synthesized directly from this compound are not widely reported, the functional handles present on the molecule allow for its incorporation into various polymer backbones. For instance, the amino group could be used as a monomer in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Alternatively, the carboxylic acid derivative could be used to create polyesters or polyamides. The synthesis of polymers with clickable moieties and the development of amino acid-derived stimuli-responsive polymers are active areas of research that could be adapted to incorporate the bromopicolinate unit.

Applications in Contemporary Chemical Synthesis and Materials Science

Building Block for Pharmaceutical and Agrochemical Intermediates

The primary application of Methyl 6-amino-3-bromopicolinate is as a crucial intermediate in the synthesis of complex organic molecules destined for biological applications. smolecule.com Its structural motifs are prevalent in many biologically active compounds.

In pharmaceutical development, derivatives of this compound are investigated as potential lead compounds in drug discovery programs. smolecule.com Research efforts have particularly focused on leveraging this scaffold for the development of new antimicrobial and anticancer agents. smolecule.com The compound serves as an intermediate for Active Pharmaceutical Ingredients (APIs), highlighting its importance in the pharmaceutical industry. mdpi.com

In the field of agricultural chemistry, the inherent biological activity associated with the aminopicolinate structure makes it a valuable starting point for the development of novel agrochemicals. smolecule.com The compound's derivatives are explored for potential use as herbicides, fungicides, or insecticides. The versatility of this compound allows for the creation of diverse libraries of compounds for biological screening, accelerating the discovery of new active agents.

Table 1: Key Reactive Sites and Their Roles in Synthesis

| Functional Group | Position | Synthetic Utility | Resulting Structures |

|---|---|---|---|

| Amino Group | C6 | Nucleophilic reactions, acylation, alkylation, diazotization | Amides, substituted amines, heterocyclic rings |

| Bromine Atom | C3 | Cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic substitution | Bi-aryl compounds, alkynyl-pyridines, functionalized pyridines |

| Methyl Ester | C2 | Hydrolysis to carboxylic acid, amidation | Picolinic acids, picolinamides |

Precursor for Advanced Organic Materials

The unique electronic and structural properties of the aminopyridine core make this compound a promising precursor for a variety of advanced organic materials. It is categorized as a building block for materials used in electronics, optics, and polymer science. bldpharm.com

Substituted aminopyridines are known to form the core of many fluorescent molecules. Unsubstituted pyridin-2-amine itself exhibits a high quantum yield and is considered a promising scaffold for developing fluorescent probes. mdpi.com The fluorescence properties of aminopyridine derivatives can be finely tuned by altering the substituents on the pyridine (B92270) ring. mdpi.com

While specific fluorescent dyes derived directly from this compound are not extensively documented in dedicated studies, its structure is inherently suited for this purpose. The aminopyridine core can act as a fluorophore, and the bromine and ester functionalities provide convenient handles for chemical modification. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce extended π-conjugated systems, a common strategy for shifting and enhancing fluorescence. This makes the compound a valuable precursor for designing novel fluorescent probes for applications in biochemical detection and analysis. mdpi.com

This compound is identified as a building block for a range of functional materials. bldpharm.com These include:

Metal-Organic Frameworks (MOFs): The picolinate (B1231196) structure (formed after hydrolysis of the methyl ester) can act as a linker to coordinate with metal ions, forming porous MOFs for gas storage or catalysis.

Organic Light-Emitting Diodes (OLEDs): Pyridine-based structures are common in materials for OLEDs due to their electron-transporting properties.

Covalent Organic Frameworks (COFs): The compound can serve as an organic monomer for the bottom-up synthesis of crystalline, porous COFs. bldpharm.com

The molecule's ability to act as a ligand is fundamental to these applications. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms from the substituent groups can chelate to metal centers, making it a versatile component in the design of complex functional materials.

Role in Catalysis and Catalyst Design

The fields of catalysis and catalyst design heavily rely on molecules that can coordinate to metal centers and influence their reactivity. This compound serves as a valuable scaffold in this domain, particularly in the design of ligands for metal-catalyzed reactions and in the development of immobilized catalysts. smolecule.com

The structure of this compound, featuring a pyridine nitrogen and an amino group, makes it an excellent candidate for a bidentate N,N-chelating ligand. After hydrolysis of the ester, it can also act as an N,O-chelating ligand. Such ligands are fundamental to transition metal catalysis, where they stabilize the metal center and modulate its electronic and steric properties to control catalytic activity and selectivity. beilstein-journals.org

Amino acid and peptide derivatives are widely used as chiral ligands in metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com The aminopicolinate structure shares features with these biomolecules, suggesting its potential in asymmetric catalysis. Furthermore, aminopyridine scaffolds are integral to ligands used in various transformations, including copper-catalyzed cross-coupling reactions. beilstein-journals.org The presence of the bromine atom on the picolinate backbone also allows the molecule to be incorporated into larger ligand structures via reactions like the Suzuki or Sonogashira cross-coupling. mdpi.com

Table 2: Potential Applications in Metal-Catalyzed Reactions

| Catalyst Component | Metal Center | Potential Reaction Type | Rationale |

|---|---|---|---|

| Ligand | Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Stabilization of Pd(0)/Pd(II) catalytic cycle |

| Ligand | Copper (Cu) | C-N/C-O Bond Formation (e.g., Ullmann) | Chelation facilitates reductive elimination |

| Ligand | Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | Potential for chiral modification |

| Substrate/Ligand | Various | C-H Activation | Directing group capability of pyridine nitrogen |

Immobilization Strategies for Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. nih.gov A common strategy involves immobilizing a homogeneous catalyst onto a solid support. The functional groups on this compound make it well-suited for such immobilization.

Research has demonstrated effective methods for anchoring primary amino acid-derived catalysts onto polystyrene-based supports. nih.gov A typical approach involves creating a covalent link between the molecule's carboxylic acid group and an aminomethylated resin. nih.gov The methyl ester of this compound can be easily hydrolyzed to a carboxylic acid, enabling its attachment to a solid support via this established protocol. The primary amine at the 6-position can then act as the catalytic site or as a point for further functionalization. This strategy allows for the creation of recyclable, heterogeneous catalysts, aligning with the principles of sustainable chemistry. nih.gov

Medicinal Chemistry and Biological Activity Investigations

Development of Pyridine-Based Bioactive Compounds

The pyridine (B92270) ring is a fundamental scaffold in drug discovery and is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration. mdpi.com Molecules containing this structure exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. mdpi.com Methyl 6-amino-3-bromopicolinate serves as a key intermediate or starting material in the synthesis of such bioactive pyridine compounds. smolecule.comcymitquimica.com

The reactivity of its functional groups—the nucleophilic amino group and the electrophilic carbon attached to the bromine atom—allows for diverse chemical modifications. smolecule.com The amino group can undergo reactions like acylation or alkylation, while the bromine atom can be replaced through nucleophilic substitution, enabling the creation of a library of derivatives. smolecule.com

A notable parallel is seen in the development of related picolinates. For instance, Methyl 3-amino-6-chloropicolinate, a structural analogue, is a crucial intermediate in synthesizing compounds studied for potential anti-tuberculosis activity. This highlights a common strategy in medicinal chemistry: using functionalized picolinates like this compound as a foundation to build novel therapeutic agents. Its derivatives are considered lead compounds in drug discovery programs, particularly in the pursuit of new anticancer and antimicrobial drugs. smolecule.com

Exploration of Antimicrobial Potential

Derivatives synthesized from this compound are subjects of investigation for their potential antimicrobial properties. smolecule.com The core pyridine structure is known to be present in many antimicrobial agents, and modifications involving the amino and halogen groups can significantly influence biological activity. Research into related aminopicolinate structures has shown promise. For example, derivatives of its analogue, Methyl 3-amino-6-chloropicolinate, have been explored as potential agents against tuberculosis.

In a broader context, strategic modifications of amino-containing scaffolds have been shown to enhance antimicrobial efficacy. Studies on antimicrobial peptides, for instance, have demonstrated that substituting certain amino acids with 6-aminohexanoic acid can improve selective antimicrobial and antibiofilm activities against resistant bacteria like MRSA and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com While not directly involving this compound, this research underscores the importance of the "6-amino" functional group in designing new antimicrobial agents. The investigation into the antimicrobial potential of compounds derived from this compound is an active area of research, aiming to address the growing challenge of drug-resistant pathogens.

Investigation of Anticancer Activities and Cytotoxicity Profiles

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyridine derivatives are a well-established class of compounds in this field. mdpi.com Derivatives of this compound are being investigated for their potential as anticancer agents, leveraging the known antiproliferative activity of the pyridine scaffold. smolecule.com

Structure-activity relationship studies on a wide range of pyridine derivatives have shown that the presence and position of functional groups like amino (-NH2) groups and halogens (such as bromine) can significantly impact their antiproliferative effects against cancer cell lines. mdpi.com The amino group, in particular, has been found to enhance anticancer activity in many pyridine-based compounds. mdpi.com

Furthermore, research on other halogenated heterocyclic scaffolds provides relevant insights. For example, studies on 6-bromo-quinazoline derivatives have demonstrated that the presence of a bromine atom at the 6-position can improve anticancer effects. nih.gov Some of these quinazoline (B50416) derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the micromolar range. nih.gov These findings suggest that the 6-amino and 3-bromo substitution pattern on the picolinate (B1231196) ring of this compound provides a promising framework for designing novel cytotoxic agents against various cancer cell lines.

Table 1: Cytotoxicity of Related Heterocyclic Compounds This table presents data for structurally related compounds to illustrate the anticancer potential of scaffolds containing features similar to this compound.

| Compound Class | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | nih.gov |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | nih.gov |

| 6-Bromo quinazoline derivative (8e) | MCF-7 (Breast Cancer) | 35.14 ± 6.87 | nih.gov |

| 6-Bromo quinazoline derivative (8e) | SW480 (Colon Cancer) | 63.15 ± 1.63 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Bromopicolinate Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net For derivatives of this compound, SAR analysis focuses on how modifications to its core structure affect its therapeutic potential.

The key structural features influencing activity are:

The Pyridine Ring : Serves as the primary scaffold. Its aromatic nature and the nitrogen atom's ability to form hydrogen bonds are crucial for receptor binding. mdpi.com

The 6-Amino Group : The presence of an amino group often enhances biological activity, including antiproliferative effects. mdpi.com Its position is critical, and it serves as a key point for synthetic modification to create new analogues. smolecule.com

The 3-Bromo Group : Halogens can significantly modulate a molecule's properties. The bromine atom is an electron-withdrawing group that can alter the electronic distribution of the pyridine ring, influencing binding affinity. mdpi.com Studies on other heterocyclic compounds have shown that halogenation can enhance anticancer activity. nih.gov However, in some classes of pyridine derivatives, the presence of halogens has been associated with lower antiproliferative activity, indicating that its effect is context-dependent. mdpi.com

The Methyl Ester Group : This group can be hydrolyzed in vivo to the corresponding carboxylic acid, which can change the molecule's solubility, cell permeability, and binding interactions with biological targets.

SAR studies have shown that even small structural changes, such as moving a substituent to a different position on the ring, can lead to significant differences in biological potency and selectivity. mdpi.comnih.gov

Table 2: General SAR Principles for Picolinate Derivatives This table summarizes general trends observed in SAR studies of related pyridine and heterocyclic compounds.

| Structural Modification | General Impact on Biological Activity | Rationale / Example | Source |

|---|---|---|---|

| Addition of Amino (-NH2) Group | Often enhances antiproliferative activity. | The -NH2 group can act as a hydrogen bond donor, improving interaction with biological targets. | mdpi.com |

| Presence of Halogen (e.g., -Br) | Variable; can increase or decrease activity. | Alters electronic properties and can form halogen bonds. A 6-bromo group on a quinazoline ring improved anticancer effects. | mdpi.comnih.gov |

| Addition of Electron-Withdrawing Groups (e.g., -NO2) | Can increase antifungal/antimicrobial activity. | Modifies the electron density of the scaffold, potentially enhancing interaction with microbial targets. | mdpi.com |

| Position of Substituents | Critical for activity. | A methyl group at the para position of a phenyl ring resulted in higher potency than at the meta position in certain quinazoline derivatives. | nih.gov |

Molecular Docking and Receptor Interaction Analyses

To understand how derivatives of this compound might exert their biological effects at a molecular level, researchers employ computational methods like molecular docking and interaction analyses. smolecule.com These studies simulate the binding of a molecule to the active site of a biological target, such as an enzyme or a receptor. smolecule.com

Preliminary analyses suggest that the compound and its derivatives may interact with various biological targets. smolecule.com The amino and bromo groups are critical for these interactions, potentially forming hydrogen bonds and halogen bonds, respectively, which stabilize the molecule within the target's binding pocket. cymitquimica.com

For example, molecular docking studies on structurally related 6-bromo quinazoline derivatives identified the epidermal growth factor receptor (EGFR) as a potential target for their anticancer activity. nih.gov These computational models help rationalize the observed biological data and guide the design of new, more potent inhibitors. Similarly, analysis of the electrostatic potential maps of pyridine derivatives helps to understand and predict how they will interact with receptor sites, further aiding in the rational design of new drugs. mdpi.com The ultimate goal of these analyses is to elucidate the mechanism of action and build a clear picture of the molecular interactions that drive the biological activity of compounds derived from the this compound scaffold.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

No dedicated studies employing Density Functional Theory (DFT) to analyze the reaction pathways of methyl 6-amino-3-bromopicolinate have been found in a comprehensive review of scientific databases. Such calculations are instrumental in modern chemistry for understanding reaction mechanisms at a molecular level.

There is no available research that predicts the activation energies for cross-coupling reactions involving this compound. These calculations are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

The elucidation of reaction mechanisms and the characterization of transition states for reactions with this compound through computational methods have not been reported. This information is vital for a deeper understanding of the compound's chemical behavior.

Molecular Modeling for Conformation and Binding Site Prediction

Specific molecular modeling studies to determine the preferred conformation of this compound or to predict its binding interactions with biological targets are not present in the current body of scientific literature. This type of analysis is fundamental in the field of drug discovery and design.

Prediction of Spectroscopic Parameters and Electronic Structure

While basic physicochemical properties are listed by commercial suppliers, there are no published computational studies that predict the spectroscopic parameters (such as NMR and IR spectra) or provide a detailed analysis of the electronic structure of this compound. These predictions are valuable for compound characterization and for understanding its electronic properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of "Methyl 6-amino-3-bromopicolinate".

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related compound, "Methyl 6-bromopicolinate", the ¹H NMR spectrum (300 MHz, CDCl₃) shows distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons typically appear as doublets or triplets in the downfield region, while the methyl protons of the ester group appear as a singlet in the upfield region. In a study of "Methyl-6-(2-(2-phenoxyacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate", the methyl ester protons were observed as a singlet at 3.77 ppm. nih.gov For "this compound", the presence of the amino group would be expected to influence the chemical shifts of the adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For a series of "diamino phenyl chloropicolinate" derivatives, the ¹³C NMR spectra confirmed the presence of the carbonyl carbon of the ester group, the carbons of the pyridine (B92270) ring, and the methyl carbon of the ester group. nih.gov For instance, in "Methyl-6-(2-(2-phenoxyacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate", the methyl ester carbon appears at 52.6 ppm, and the carbonyl carbon is observed at 164.5 ppm. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is valuable for analyzing complex mixtures and confirming the presence of the target compound. Several suppliers indicate the availability of LC-MS data for "this compound" and its isomer "Methyl 3-amino-6-bromopicolinate". bldpharm.combldpharm.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the HRMS data for "Methyl-6-(2-(1-naphthamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate" showed a measured m/z of 432.0783 [M+H]⁺, which corresponds to the calculated value for its chemical formula. nih.gov The molecular weight of "this compound" is approximately 231.05 g/mol . smolecule.comscbt.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester group, and the C-Br stretching of the bromo group. For the related compound "2-Amino-6-methylpyridine", the IR spectrum shows characteristic peaks that can be assigned to its functional groups. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique that provides definitive information about the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

In a study on a related "4H-pyran" derivative, "methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate", X-ray crystallography was used to determine its crystal structure. researchgate.net The crystals were found to be monoclinic with space group C2/c. researchgate.net The analysis also revealed details about bond lengths, bond angles, and the planarity of the pyran ring. researchgate.net For "this compound", a similar analysis would provide unambiguous proof of its structure in the solid state.

In some cases, discrepancies in crystallographic data can arise from different experimental conditions or the presence of impurities. Careful refinement of the data and comparison with data from other analytical techniques are essential to resolve such issues.

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. X-ray crystallography is the primary method for identifying and characterizing polymorphs. Additionally, the analysis can reveal the inclusion of solvent molecules within the crystal lattice.

Advanced Chromatographic Purity Assessment (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. UPLC is used to assess the purity of "this compound" by separating it from any impurities or byproducts from the synthesis. Several chemical suppliers indicate the availability of UPLC data for "this compound" and its isomer. bldpharm.combldpharm.com

Challenges and Future Directions in Research on Methyl 6 Amino 3 Bromopicolinate

Addressing Regioselectivity and Yield Optimization in Synthesis

The synthesis of polysubstituted pyridines like Methyl 6-amino-3-bromopicolinate is inherently complex, with significant challenges in controlling the precise placement of functional groups—a concept known as regioselectivity. The substitution pattern on the pyridine (B92270) ring significantly influences its chemical properties and reactivity. nih.gov Therefore, achieving the desired 3-bromo and 6-amino substitution pattern is a critical challenge that directly impacts the efficiency of the synthesis.

Development of Sustainable and Greener Synthetic Routes

In line with the growing emphasis on environmental responsibility in chemical synthesis, a key future direction is the development of sustainable and greener routes to produce this compound. Traditional synthetic methods often rely on hazardous reagents, organic solvents, and energy-intensive conditions.

The principles of green chemistry offer a roadmap for future research in this area. This includes the exploration of:

Novel Catalysts: Employing recyclable, non-toxic heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs) or magnetic nanoparticles, could significantly reduce waste and improve reaction efficiency. nih.govresearchgate.net The use of such catalysts can facilitate reactions under milder, more environmentally benign conditions. researchgate.net

Alternative Solvents: Investigating the use of water or other green solvents in place of volatile organic compounds (VOCs).

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The development of an eco-friendly synthetic process would not only lower the environmental impact but also enhance the economic viability of producing Methyl 6--amino-3-bromopicolinate on a larger scale. researchgate.net

Expansion of Biological Activity Profiling and Target Identification

The structural motifs present in this compound are found in various biologically active molecules. For instance, picolinate (B1231196) derivatives have been investigated for a range of bioactivities, including use as herbicides and potential therapeutic agents. nih.govacs.org Specifically, derivatives of chloropicolinate have shown promise as inhibitors of Mycobacterium tuberculosis. nih.govacs.org This suggests that this compound warrants comprehensive screening for a wide array of biological activities.

Future research should involve:

Broad-Spectrum Screening: Testing the compound against a diverse panel of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer, bacterial, fungal).

Target Identification: Should any significant biological activity be discovered, the next critical step is to identify its molecular target. Modern techniques such as drug affinity responsive target stability (DARTS) and affinity-based pull-down assays coupled with mass spectrometry are powerful tools for elucidating the mechanism of action of small molecules. nih.gov

Identifying a clear biological target is essential for advancing the compound into further preclinical development. acs.org

Table 1: Potential Areas for Biological Screening

| Screening Area | Rationale | Example Target Classes |

|---|---|---|

| Antimicrobial | Picolinate analogs have shown activity against bacteria. nih.govacs.org | Bacterial enzymes (e.g., MurB), cell wall synthesis. |

| Anticancer | Many nitrogen-containing heterocycles are core structures in oncology drugs. | Kinases, proteases, DNA-interacting proteins. |

| Herbicidal | Aminopicolinates are a known class of herbicides. nih.gov | Plant-specific enzymes and metabolic pathways. |

| Antiviral | Small molecule inhibitors are crucial in antiviral therapy. | Viral proteases, polymerases, entry inhibitors. |

Exploration of Novel Catalytic and Materials Science Applications

The functional groups on this compound make it an intriguing candidate for applications beyond biology, particularly in catalysis and materials science. The pyridine nitrogen and the amino group can act as ligands, coordinating with metal centers to form novel catalysts. The bromo-substituent provides a reactive handle for further chemical modification, such as cross-coupling reactions, to build more complex structures.

Future research directions in this domain include:

Homogeneous Catalysis: Designing and synthesizing metal complexes where this compound serves as a ligand for various catalytic transformations.

Materials Science: Using the compound as a building block (monomer) for the synthesis of advanced polymers or functional materials. mdpi.com The functionalization of materials can impart specific chemical and physical properties useful in fields like electronics, sensing, or as specialized coatings. mdpi.comnih.gov The presence of multiple functional groups allows for the creation of materials with tailored properties. mdpi.com

Table 2: Potential Applications in Catalysis and Materials

| Application Area | Potential Role of this compound | Key Functional Groups |

|---|---|---|

| Catalysis | Ligand for metal-based catalysts. nih.gov | Pyridine Nitrogen, Amino Group |

| Polymer Chemistry | Monomer for creating functional polymers. mdpi.com | Amino Group, Bromo Group, Ester |

| Functional Surfaces | Building block for surface modification. nih.govrsc.org | All functional groups |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of chemistry and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govacs.org These computational tools offer powerful new ways to accelerate research on molecules like this compound.

Key areas for the application of AI/ML include:

Synthesis Prediction: ML models can predict the outcomes of chemical reactions, helping chemists to identify the most promising synthetic routes and avoid those with low yields or undesirable byproducts. acs.orgcsmres.co.uk This can save significant time and resources in the lab.

Retrosynthetic Analysis: AI-powered tools can propose complete synthetic pathways for a target molecule, breaking it down into simpler, commercially available precursors. acs.org

Property Prediction: AI can be trained to predict the biological activities and physical properties of a molecule based on its structure, allowing for the in silico screening of vast numbers of virtual derivatives before committing to their synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel compounds based on the this compound scaffold. acs.org

The integration of AI and ML into the research workflow promises to overcome many of the current challenges and rapidly advance the exploration of this and other complex chemical compounds. rsc.orgmit.eduresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chloropicolinate |

| Methyl 6-aminopicolinate |

| 2-carboxyphenylboronic acid |

| Phenylboronic acid |

| 5-hydroxymethylfurfural |

| Glucose |

| N-Boc |

| 4-iodopiperidine |

| Pyrimidine-2,4-dione |

| Propolone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-3-bromopicolinate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with bromination of methyl 6-aminopicolinate using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C). Monitor regioselectivity via TLC or HPLC to confirm bromination at the 3-position. Optimize solvent polarity (e.g., DCM vs. THF) and catalyst systems (e.g., Lewis acids like FeCl₃) to enhance yield. Use DOE (Design of Experiments) to evaluate factors such as temperature, stoichiometry, and reaction time. Characterize intermediates via H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Employ H/C NMR to verify the bromine substitution pattern and ester functionality. Key NMR signals include the methyl ester group (δ ~3.9 ppm) and aromatic protons adjacent to bromine (deshielded to δ >8.0 ppm). Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For trace impurities, utilize GC-MS with derivatization if necessary .

Q. How can researchers efficiently purify this compound from reaction mixtures?

- Methodology : After quenching the reaction, extract the compound using ethyl acetate and wash with brine to remove polar byproducts. Purify via silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1). For recrystallization, test solvents like methanol or ethanol under controlled cooling. Monitor purity at each stage using TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

Advanced Research Questions